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Compound of Interest

Compound Name: BMS-195614

Cat. No.: B1667229

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARQ),
a nuclear receptor that plays a crucial role in regulating gene transcription.[1] In the fields of
inflammation and immunology, BMS-195614 serves as a valuable chemical probe to
investigate the roles of RARa signaling in various cellular processes, including immune cell
differentiation, cytokine production, and inflammatory responses. Its ability to selectively block
RARa allows researchers to dissect the specific contributions of this receptor subtype in
complex biological systems.

Mechanism of Action

BMS-195614 functions as a neutral, selective antagonist for RARa with a high binding affinity.
[1] It competitively inhibits the binding of retinoic acid (RA) to RARaq, thereby preventing the
recruitment of coactivators to the receptor-ligand complex.[1][2] This blockade of coactivator
recruitment leads to the inhibition of target gene transcription. Notably, BMS-195614 has been
shown to inhibit the transactivation of key inflammatory transcription factors such as NF-kB and
AP-1.[3][4] It also downregulates the expression of pro-inflammatory cytokines like Interleukin-6
(IL-6) and the angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-195614 based on available

literature.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1667229?utm_src=pdf-interest
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.tocris.com/products/bms-195614_3660
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.tocris.com/products/bms-195614_3660
https://www.tocris.com/products/bms-195614_3660
https://www.caymanchem.com/product/16029/bms-195614
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.medchemexpress.com/bms-195614.html
https://pubmed.ncbi.nlm.nih.gov/38474284/
https://www.medchemexpress.com/bms-195614.html
https://pubmed.ncbi.nlm.nih.gov/38474284/
https://www.benchchem.com/product/b1667229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 1: Physicochemical and Pharmacological Properties

Property

Value

Source

Chemical Name

4-[[[5,6-Dihydro-5,5-dimethyl-
8-(3-quinolinyl)-2-

naphthalenyl]carbonyllamino]-

[1](2]

benzoic acid
Alternative Names BMS 614 [31[2]
Molecular Formula C29H24N203 [1112]
Molecular Weight 448.51 g/mol [2]
CAS Number 182135-66-6 [11[2]
Purity >98% (HPLC) [1]
Solubility Soluble to 25 mM in DMSO
Storage Store at -20°C [1112]
Binding Affinity (Ki) for RARa 25nM [3B1[1]12]

Table 2: Summary of In Vitro and In Vivo Effects
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Experimental Concentration/Dos

Observed Effect Source
System e
In Vitro
Reverses the anti-
LPS-activated BV-2 inflammatory effect of
. 6 uM L U
microglial cells Vitamin A and Retinoic
Acid on IL-6 release.
MC3T3EL1 osteoblast- Inhibits Retinoic Acid-
. 1uM : o [3]
like cells induced cell migration.
Reduces blue light-
) induced phototoxicity
A2E-stimulated RPE
10-20 uM and modulates [3]
cells ) ]
inflammation and
angiogenesis.
Reduces AP-1
A2E-stimulated RPE N transactivation and
Not specified ) [4]
cells MRNA expression of
IL-6 and VEGF.
Partially blocks the
LPS-activated SIM-A9 inhibition of nitric
10 uM [5]

microglial cells

oxide (NO) production
by an RARa agonist.

In Vivo

CD1 Mice (oral

2-10 mg/kg for 7 days
gavage)

Minimal or no
inhibition of overall
spermatogenesis. [3][6]

Displayed poor oral

bioavailability.

Signaling Pathways and Experimental Workflows

Signaling Pathway of BMS-195614 in Inhibiting Inflammation
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BMS-195614 exerts its anti-inflammatory effects primarily by antagonizing the RARa signaling
pathway. In the presence of its natural ligand, all-trans retinoic acid (ATRA), RARa forms a
heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid
Response Elements (RARES) in the promoter regions of target genes, recruiting coactivators
and initiating transcription. BMS-195614 competes with ATRA for binding to RARa, preventing
the conformational change required for coactivator recruitment and thereby inhibiting gene
expression. This leads to the downstream inhibition of pro-inflammatory signaling pathways like
NF-kB and AP-1, and a reduction in the expression of inflammatory mediators.
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Caption: Signaling pathway of BMS-195614.
General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of BMS-195614
on inflammation in a cell-based assay.
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Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Microglia
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This protocol is adapted from studies investigating the anti-inflammatory effects of retinoid
receptor modulators on microglial cells.[5]

e Cell Line: SIM-A9 immortalized mouse microglial cells.
e Materials:
o SIM-A9 cells
o DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
o BMS-195614 (stock solution in DMSO)
o Lipopolysaccharide (LPS) from E. coli
o Griess Reagent System
o 96-well cell culture plates
e Procedure:

o Cell Seeding: Seed SIM-A9 cells in a 96-well plate at a density of 5 x 10# cells/well and
allow them to adhere overnight.

o Pre-treatment: The following day, remove the medium and pre-treat the cells with fresh
medium containing BMS-195614 at the desired concentration (e.g., 10 pM) for 30 minutes.
Include a vehicle control (DMSO) group.

o Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of
100 ng/mL to induce an inflammatory response.

o Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO:z incubator.
o NO Measurement:

» After incubation, collect 50 uL of the cell culture supernatant from each well.
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» Add 50 pL of Sulfanilamide solution (Part | of Griess Reagent) to each supernatant
sample and incubate for 5-10 minutes at room temperature, protected from light.

= Add 50 pL of NED solution (Part Il of Griess Reagent) and incubate for another 5-10
minutes at room temperature, protected from light.

» Measure the absorbance at 540 nm using a microplate reader.

o Data Analysis: Calculate the nitrite concentration based on a standard curve generated
with sodium nitrite. Compare the NO levels in the BMS-195614 treated groups to the LPS-
only and vehicle control groups.

Protocol 2: Transactivation Competition Assay
This protocol is a general method based on descriptions of characterizing RARa antagonists.[6]
e Cell Line: HelLa cells (or other suitable cell line).
o Materials:
o Hela cells
o Expression vectors for RARa and RXR

o Reporter plasmid containing a Retinoic Acid Response Element (RARE) driving a reporter
gene (e.g., Luciferase or Chloramphenicol Acetyltransferase - CAT)

o Transfection reagent

o All-trans retinoic acid (ATRA)

o BMS-195614

o Luciferase or CAT assay system
e Procedure:

o Transfection: Co-transfect HeLa cells in a multi-well plate with the RARa and RXR
expression vectors and the RARE-reporter plasmid using a suitable transfection reagent.
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o Treatment: After 24 hours, replace the medium with fresh medium containing a
submaximal concentration of ATRA (to induce reporter gene expression) and varying
concentrations of BMS-195614. Include controls for vehicle, ATRA alone, and BMS-
195614 alone.

o Incubation: Incubate the cells for another 24 hours.
o Reporter Gene Assay:

» Lyse the cells according to the manufacturer's protocol for the chosen reporter assay
system (Luciferase or CAT).

= Measure the reporter gene activity using a luminometer or by performing a CAT ELISA.

o Data Analysis: Normalize the reporter activity to total protein concentration. Plot the
reporter activity against the concentration of BMS-195614 to determine the ICso value for
the inhibition of ATRA-induced transactivation.

Protocol 3: Analysis of Cytokine mRNA Expression by gPCR

This protocol describes how to measure changes in the expression of inflammatory genes like
IL-6 and VEGF.[3][4]

e Cell Line: Any relevant cell type, such as Retinal Pigment Epithelial (RPE) cells.
e Materials:

o RPE cells

o BMS-195614

o Inflammatory stimulus (e.g., A2E)

o RNA extraction kit

o cDNA synthesis kit

o gPCR master mix
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o Primers for target genes (e.g., IL-6, VEGF) and a housekeeping gene (e.g., GAPDH, [3-
actin)

e Procedure:

o Cell Treatment: Culture and treat the cells with BMS-195614 and the inflammatory
stimulus as described in Protocol 1 (steps 1-4), using appropriate incubation times for
gene expression changes (typically 4-24 hours).

o RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial
RNA extraction kit according to the manufacturer's instructions.

o cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse
transcription Kkit.

o qPCR:

» Set up gPCR reactions using a suitable master mix, cDNA template, and primers for the
target and housekeeping genes.

» Run the gPCR reaction on a real-time PCR instrument.

o Data Analysis: Calculate the relative gene expression using the AACt method, normalizing
the expression of the target genes to the housekeeping gene. Compare the expression
levels in the treated groups to the control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-immunology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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